Ruthenium(III) Iodide Hydrate: A Comprehensive Technical Guide for Advanced Research
Ruthenium(III) Iodide Hydrate: A Comprehensive Technical Guide for Advanced Research
An In-depth Exploration of CAS Number 208346-20-7 for Catalysis and Drug Development Professionals
Ruthenium(III) iodide hydrate (RuI₃·xH₂O), a compound characterized by its dark grey powdered appearance, is emerging as a significant player in the fields of chemical synthesis and materials science.[1] While its full potential is still being uncovered, its unique electronic properties and catalytic activity are drawing increasing attention from researchers. This guide provides a detailed overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in catalysis and as a potential therapeutic agent.
Physicochemical Properties: A Closer Look
Ruthenium(III) iodide hydrate is a coordination complex with the central ruthenium atom in the +3 oxidation state. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 208346-20-7 | [1] |
| Molecular Formula | RuI₃·xH₂O | [1] |
| Molecular Weight | 481.77 g/mol (anhydrous) | [1] |
| Appearance | Dark grey powder | [1] |
| Decomposition Temperature | 590 °C | [1] |
| Solubility | Sparingly soluble in water.[2] General solubility rules suggest that most metal iodides are soluble in water, but often less so than the corresponding chlorides and bromides.[3][4] The solubility of the hydrated form in various organic solvents is not extensively documented in publicly available literature. |
Synthesis and Handling: A Practical Approach
The synthesis of Ruthenium(III) iodide hydrate can be achieved through a salt metathesis reaction, a common method for preparing insoluble ionic compounds. This process typically involves the reaction of a soluble ruthenium salt with a soluble iodide salt in an aqueous solution.
Experimental Protocol: Synthesis via Salt Metathesis
This protocol describes a general method for the synthesis of Ruthenium(III) iodide hydrate from Ruthenium(III) chloride hydrate.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Potassium iodide (KI) or another suitable iodide salt
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
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Stirring apparatus (e.g., magnetic stirrer and stir bar)
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Filtration apparatus (e.g., Büchner funnel, filter paper, and vacuum flask)
-
Drying apparatus (e.g., desiccator or vacuum oven)
Procedure:
-
Dissolution of Reactants: Prepare separate aqueous solutions of Ruthenium(III) chloride hydrate and a stoichiometric excess of potassium iodide. The use of hydrated Ruthenium(III) chloride is advantageous as the anhydrous form can be inert and poorly soluble.[5]
-
Reaction: Slowly add the potassium iodide solution to the stirring Ruthenium(III) chloride solution at room temperature. A dark precipitate of Ruthenium(III) iodide hydrate should form immediately. The underlying chemical reaction is: RuCl₃·xH₂O(aq) + 3KI(aq) → RuI₃(s) + 3KCl(aq) + xH₂O(l).[2][6]
-
Digestion: Continue stirring the mixture for a period to ensure complete precipitation and to allow the precipitate to age, which can improve its filterability.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove soluble impurities, such as potassium chloride.
-
Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to avoid decomposition.
Figure 2: A simplified representation of a possible catalytic cycle for nitrile hydration.
Potential in Drug Development: A New Frontier in Cancer Therapy
Ruthenium-based compounds have emerged as promising alternatives to platinum-based anticancer drugs, often exhibiting lower toxicity and a different mechanism of action. [7][8]The "activation by reduction" hypothesis suggests that less reactive Ru(III) prodrugs can be reduced to more active Ru(II) species within the hypoxic environment of tumors. [1] The nature of the halide ligand in ruthenium complexes can dramatically alter their biological activity. Studies have shown that replacing chloride with iodide in certain organometallic ruthenium(II) arene complexes can lead to increased potency and a different cellular uptake mechanism. [1][9]Iodido-ruthenium complexes have also been shown to overcome resistance to platinum-based drugs and exhibit greater selectivity for cancer cells over normal cells. [1] The cytotoxic action of ruthenium complexes is often attributed to their ability to induce apoptosis through various cellular pathways. These can include cell cycle arrest, an increase in intracellular reactive oxygen species (ROS), and damage to mitochondrial membranes and DNA. [10]
Figure 3: A diagram illustrating potential mechanisms of anticancer activity for ruthenium complexes.
Future Outlook
Ruthenium(III) iodide hydrate represents a versatile and promising compound for advanced research in both catalysis and drug development. Further investigations into its detailed physicochemical properties, including comprehensive spectroscopic and thermal analysis, will be crucial for its full characterization. Elucidating the precise mechanisms of its catalytic activity and anticancer action will pave the way for the rational design of novel, highly efficient catalysts and therapeutic agents. The unique properties conferred by the iodide ligand suggest that Ruthenium(III) iodide hydrate and its derivatives will continue to be a fertile ground for scientific discovery.
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